REACTION_SMILES
|
[Br:1][CH2:2][c:3]1[cH:4][c:5]([OH:19])[cH:6][c:7]2[cH:8][c:9](-[c:12]3[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]3)[o:10][c:11]12.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[K:20][C:21]#[N:22].[OH2:23]>>[CH2:2]([c:3]1[cH:4][c:5]([OH:19])[cH:6][c:7]2[cH:8][c:9](-[c:12]3[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]3)[o:10][c:11]12)[C:21]#[N:22]
|
Name
|
Oc1ccc(-c2cc3cc(O)cc(CBr)c3o2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(-c2cc3cc(O)cc(CBr)c3o2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1cc(O)cc2cc(-c3ccc(O)cc3)oc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |